![molecular formula C18H19F21NO4P B13836859 Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt is a fluorophosphate compound known for its unique properties and applications. It is often used as a surfactant, surface treatment agent, and leveling agent. The compound has a molecular formula of C12H6F21O4P•2(C6H13N) and a molecular weight of 644.1129917 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol with phosphoric acid, followed by the addition of cyclohexylamine . The reaction is carried out under inert gas atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and surface treatment agent in various chemical processes.
Biology: Employed in biological research for its unique properties and interactions with biological molecules.
Medicine: Investigated for potential medical applications, including drug delivery and diagnostic agents.
Industry: Utilized in industrial processes for its surfactant and leveling properties.
Wirkmechanismus
The mechanism of action of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic surfaces and interfaces, enhancing its surfactant properties. Additionally, the phosphate group can participate in various biochemical reactions, contributing to its effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with surfactant properties.
Perfluorooctanesulfonic Acid (PFOS): Known for its use in industrial applications as a surfactant and surface treatment agent.
Perfluorodecanoic Acid (PFDA): Similar in structure and properties to Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt.
Uniqueness
This compound is unique due to its specific combination of a fluorinated alkyl chain and a phosphate group, which imparts distinct surfactant and surface treatment properties. Its cyclohexylamine salt form further enhances its solubility and stability in various applications.
Eigenschaften
Molekularformel |
C18H19F21NO4P |
|---|---|
Molekulargewicht |
743.3 g/mol |
IUPAC-Name |
cyclohexanamine;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H6F21O4P.C6H13N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;7-6-4-2-1-3-5-6/h1-2H2,(H2,34,35,36);6H,1-5,7H2 |
InChI-Schlüssel |
KXQJYNYQHFFJPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
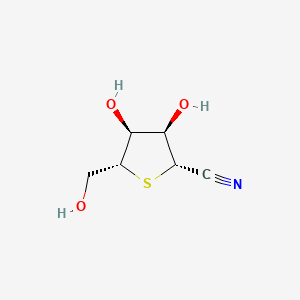
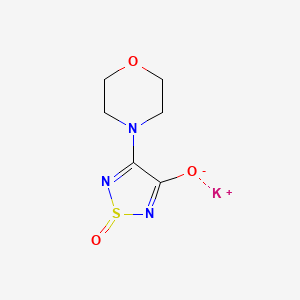
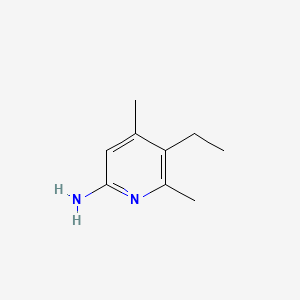
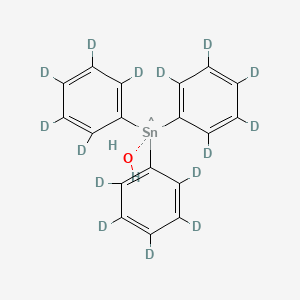
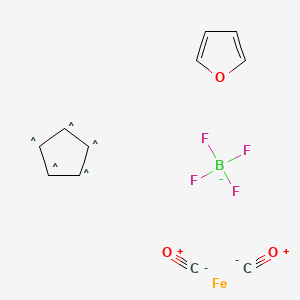
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
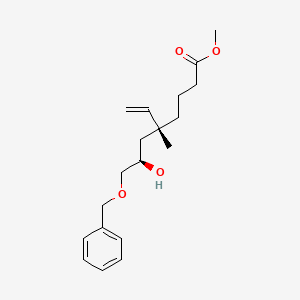
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
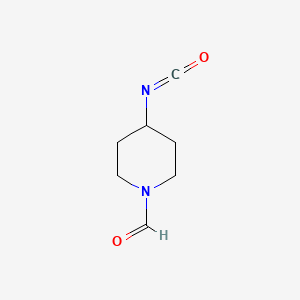
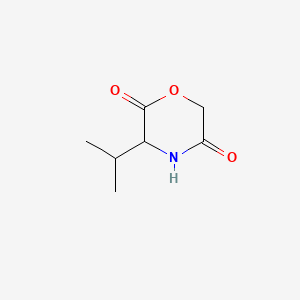
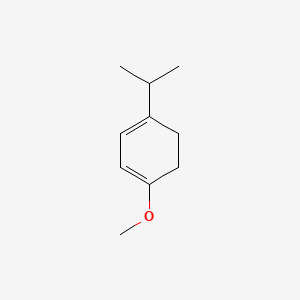
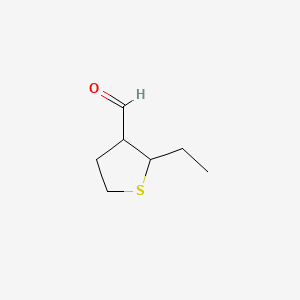
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
